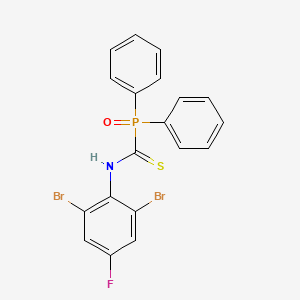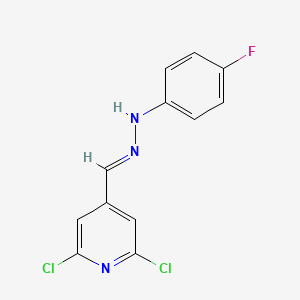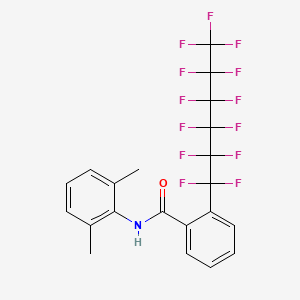![molecular formula C12H7ClO2S B3042879 8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde CAS No. 680215-50-3](/img/structure/B3042879.png)
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde
Descripción general
Descripción
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a chromene ring. The presence of a chlorine atom at the 8th position and an aldehyde group at the 2nd position makes this compound unique. It is of interest in various fields of research due to its potential biological activities and its role as an intermediate in organic synthesis.
Mecanismo De Acción
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It has been shown that electrophilic substitution in 4h-thieno[3,2-c]chromene-2-carbaldehyde occurs at the с-8 atom . This suggests that the compound may interact with its targets through electrophilic substitution, leading to changes in the targets’ function .
Result of Action
A related compound, 4-methoxy-4h-thieno[3,2-c]chromene-2-carbaldehyde, was found to possess high antiulcer activity . This suggests that 8-chloro-4H-thieno[3,2-c]chromene-2-carboxaldehyde might also have potential therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde can be achieved through several methods. One common approach involves the intramolecular palladium-catalyzed cyclization of 4-aryl-oxymethyl-5-iodothiophene-2-carbaldehydes . This method is efficient and provides good yields of the desired product.
Another method involves the electrophilic substitution at the C-8 position of 4H-thieno[3,2-c]chromene-2-carbaldehyde, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the C-8 position.
Oxidation: Oxidation of the aldehyde group can lead to the formation of carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.
Oxidation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Electrophilic Substitution: Halogenated derivatives of the compound.
Oxidation: 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid.
Reduction: 8-chloro-4H-thieno[3,2-c]chromene-2-methanol.
Aplicaciones Científicas De Investigación
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It can be used in the development of new materials and as a building block in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid
- Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate
- 8-chloro-4H-thieno[3,2-c]chromene-2-carbohydrazide
Uniqueness
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group in its structure. This combination of functional groups allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2S/c13-8-1-2-11-10(4-8)12-7(6-15-11)3-9(5-14)16-12/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDVPOYQPCCYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(O1)C=CC(=C3)Cl)SC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-diphenylphosphoryl-N-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]methanethioamide](/img/structure/B3042797.png)




![N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide](/img/structure/B3042804.png)








